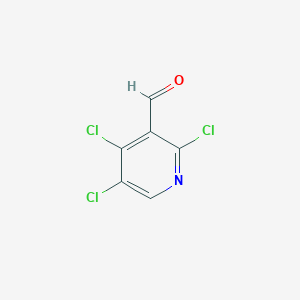
2,4,5-Trichloronicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trichloronicotinaldehyde: is an organic compound with the molecular formula C6H2Cl3NO It is a derivative of nicotinaldehyde, where three hydrogen atoms in the benzene ring are replaced by chlorine atoms at positions 2, 4, and 5
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichloronicotinaldehyde typically involves the chlorination of nicotinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane. The reaction proceeds as follows:
Nicotinaldehyde+3SOCl2→this compound+3SO2+3HCl
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves controlling the reaction temperature, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 2,4,5-Trichloronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products:
Oxidation: 2,4,5-Trichloronicotinic acid.
Reduction: 2,4,5-Trichloronicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 2,4,5-Trichloronicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, it is used to study the effects of chlorinated aromatic compounds on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: While not a drug itself, it is a precursor in the synthesis of potential therapeutic agents. Its derivatives may exhibit biological activity that can be harnessed for medicinal purposes.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific characteristics.
作用机制
The mechanism of action of 2,4,5-Trichloronicotinaldehyde involves its interaction with various molecular targets. The presence of chlorine atoms increases its reactivity, allowing it to participate in a range of chemical reactions. It can act as an electrophile, reacting with nucleophiles in biological systems. The exact pathways and molecular targets depend on the specific application and the environment in which it is used.
相似化合物的比较
2,4,5-Trichlorophenoxyacetic acid: A herbicide with similar chlorination patterns.
2,4,6-Trichlorophenol: Another chlorinated aromatic compound with different substitution patterns.
2,4-Dichloronicotinaldehyde: A related compound with fewer chlorine atoms.
Uniqueness: 2,4,5-Trichloronicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde ring. This pattern imparts distinct chemical properties, making it suitable for specific applications that other compounds may not fulfill. Its reactivity and potential for further functionalization make it a valuable compound in both research and industrial contexts.
属性
分子式 |
C6H2Cl3NO |
|---|---|
分子量 |
210.4 g/mol |
IUPAC 名称 |
2,4,5-trichloropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-1-10-6(9)3(2-11)5(4)8/h1-2H |
InChI 键 |
DZJOELLDBCXMRU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=N1)Cl)C=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



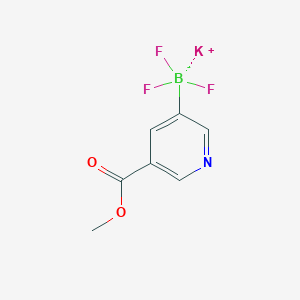
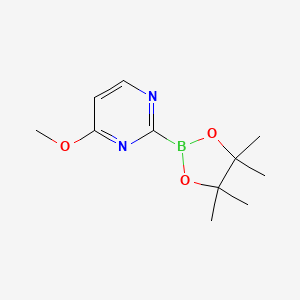
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}ethan-1-amine hydrochloride](/img/structure/B15299071.png)

![6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15299083.png)
![3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15299091.png)
![1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B15299102.png)

![3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride](/img/structure/B15299114.png)
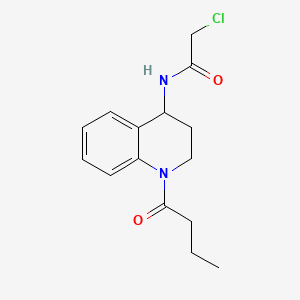
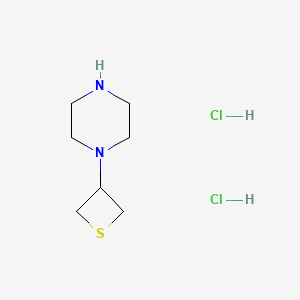
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B15299140.png)

